molecular formula C20H25NO2 B132007 (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide CAS No. 159345-06-9

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Cat. No. B132007
M. Wt: 311.4 g/mol
InChI Key: YBSOZNKAYZZSLZ-JTDSTZFVSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography can be used to determine the absolute configuration of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Synthesis and Chemical Properties

  • (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide is a product derived from the synthesis and diastereoselective alkylation of pseudoephedrine amides. This process is notable for its acylation and C-alkylation, highlighting the compound's significance in stereoselective reactions (Myers & Yang, 2003).

Pharmacological and Biological Interactions

  • Ephedrine and its alkaloids, including various isomers, have been extensively studied for their direct effects on human beta-adrenergic receptor subtypes. Research has shown that these isomers exhibit diverse levels of potency and agonist activity, demonstrating the nuanced pharmacological interactions of compounds related to (1S,2S)-Pseudoephedrine (Vansal & Feller, 1999).

Environmental Impact and Degradation

  • The degradation and environmental impact of ephedrine isomers, including pseudoephedrine variants, have been examined. Notably, some isomers show significant degradation in biotic conditions, while others are more persistent, raising concerns about their environmental stability and potential toxicity (Rice et al., 2018).

Spectroscopic and Analytical Studies

  • Spectroscopic studies have been conducted on (1S,2S)-N-methyl pseudoephedrine and its complexes, providing insight into the molecule's interaction with various achiral and chiral solvent molecules. These studies are crucial for understanding neurotransmitter functions and interactions in biological systems (Giardini Guidoni et al., 2006).

Stereochemical Analysis in Forensics

  • The stereochemical analysis of ephedrine and its stereoisomers, including pseudoephedrine, has been applied in forensic science for drug profiling. This approach highlights the importance of understanding the stereostructure of compounds related to (1S,2S)-Pseudoephedrine in the context of illicit drug synthesis and identification (Segawa et al., 2020).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations in the synthesis of the compound, unexplored reactions, or potential applications .

properties

IUPAC Name

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSOZNKAYZZSLZ-JTDSTZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446599
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

CAS RN

159345-06-9
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Myers, BH Yang - Organic Syntheses, 2003 - Wiley Online Library
Synthesis and diastereoselective alkylation of pseudoephedrine amides intermediate: (1S,2S)‐pseudoephedrinepropionamide product: (1S,2S)‐pseudoephedrine‐(R)‐2‐…
Number of citations: 28 onlinelibrary.wiley.com

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